N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine

Lipophilicity CNS drug design ADME prediction

N-(1-Methoxypropan-2-yl)-1-propylpiperidin-4-amine (CAS 864423-84-7) is a synthetic 4-aminopiperidine derivative with molecular formula C₁₂H₂₆N₂O and molecular weight 214.35 g/mol. It features a piperidine ring N-substituted with a propyl group and a secondary amine at the 4-position bearing a 1-methoxypropan-2-yl substituent.

Molecular Formula C12H26N2O
Molecular Weight 214.35 g/mol
CAS No. 864423-84-7
Cat. No. B1462265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine
CAS864423-84-7
Molecular FormulaC12H26N2O
Molecular Weight214.35 g/mol
Structural Identifiers
SMILESCCCN1CCC(CC1)NC(C)COC
InChIInChI=1S/C12H26N2O/c1-4-7-14-8-5-12(6-9-14)13-11(2)10-15-3/h11-13H,4-10H2,1-3H3
InChIKeyNSXIIDDYXDGIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methoxypropan-2-yl)-1-propylpiperidin-4-amine (CAS 864423-84-7): Chemical Identity and Comparator Landscape for Procurement Decision-Making


N-(1-Methoxypropan-2-yl)-1-propylpiperidin-4-amine (CAS 864423-84-7) is a synthetic 4-aminopiperidine derivative with molecular formula C₁₂H₂₆N₂O and molecular weight 214.35 g/mol . It features a piperidine ring N-substituted with a propyl group and a secondary amine at the 4-position bearing a 1-methoxypropan-2-yl substituent. The compound belongs to the broader class of N,N-disubstituted 4-aminopiperidines, a scaffold recognized in medicinal chemistry for its ability to interact with monoamine transporters and neurotransmitter receptors [1]. Commercially, the compound is available from multiple suppliers at purities of 95% to 98%, with the highest verified purity of 98% offered by LeYan . Its closest structural analogs include N-(propan-2-yl)-1-propylpiperidin-4-amine (CAS 1019596-34-9), N-(2-methoxyethyl)-1-propylpiperidin-4-amine (CAS 416870-59-2), N-(3-methylbutyl)-1-propylpiperidin-4-amine (CAS 1019549-58-6), N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine (CAS 765924-11-6), and the parent scaffold 1-propylpiperidin-4-amine (CAS 42389-59-3). These analogs differ primarily in the N-4 substituent, which modulates key physicochemical properties including lipophilicity (LogP), hydrogen-bonding capacity, and conformational flexibility, thereby affecting solubility, permeability, and potential biological target engagement .

Why In-Class Substitution of N-(1-Methoxypropan-2-yl)-1-propylpiperidin-4-amine (CAS 864423-84-7) Carries Quantifiable Risk


Within the 4-aminopiperidine chemical series, seemingly minor alterations to the N-4 substituent produce measurable shifts in lipophilicity (LogP), hydrogen-bond acceptor count, and molecular flexibility that directly impact solubility, membrane permeability, and potential biological target promiscuity . For example, replacing the 1-methoxypropan-2-yl group with an isopropyl group (CAS 1019596-34-9) increases LogP by approximately 0.37 units (from 1.49 to 1.86), while substitution with a 2-methoxyethyl group (CAS 416870-59-2) decreases LogP by roughly 0.39 units (from 1.49 to 1.10) . Such LogP shifts of ±0.3–0.4 log units are sufficient to alter predicted CNS penetration and aqueous solubility profiles—critical parameters in neuropharmacology screening cascades. Furthermore, analogs lacking the methoxy oxygen (e.g., CAS 1019596-34-9 and CAS 1019549-58-6) possess only two hydrogen-bond acceptors versus three for the target compound, reducing their capacity for specific polar interactions with biological targets . Conversely, the furan-containing analog (CAS 765924-11-6) introduces an aromatic moiety that alters π-stacking potential and restricts conformational freedom (five rotatable bonds vs. six) . These quantifiable property differences mean that experimental data generated with one analog cannot be reliably extrapolated to another without re-validation of solubility, permeability, and target engagement under matched assay conditions.

Quantitative Differentiation Evidence for N-(1-Methoxypropan-2-yl)-1-propylpiperidin-4-amine (CAS 864423-84-7) Against Closest Analogs


LogP Differentiation: Intermediate Lipophilicity Balances CNS Permeability and Aqueous Solubility

The target compound exhibits a computed LogP of 1.4853, positioning it at an intermediate lipophilicity that avoids the extremes of the comparator set. This value sits below that of N-(propan-2-yl)-1-propylpiperidin-4-amine (CAS 1019596-34-9; LogP 1.8588, Δ = +0.37) and substantially below the highly lipophilic N-(3-methylbutyl)-1-propylpiperidin-4-amine (CAS 1019549-58-6; LogP 2.4965, Δ = +1.01), while remaining above the more hydrophilic N-(2-methoxyethyl)-1-propylpiperidin-4-amine (CAS 416870-59-2; LogP 1.0968, Δ = −0.39) and the parent scaffold 1-propylpiperidin-4-amine (CAS 42389-59-3; LogP 0.28, Δ = −1.21) . Within the empirically established optimal LogP range of 1–3 for CNS drug candidates (as defined by CNS MPO scoring guidelines), the target compound's LogP of ~1.49 falls comfortably within this window, whereas the parent scaffold (LogP 0.28) falls below it and the isopentyl analog (LogP 2.50) approaches the upper boundary [1].

Lipophilicity CNS drug design ADME prediction

Hydrogen-Bond Acceptor Count: Enhanced Polar Interaction Capacity vs. Purely Alkyl-Substituted Analogs

The target compound possesses three hydrogen-bond acceptors (H_Acceptors = 3) contributed by the piperidine nitrogen, the secondary amine nitrogen, and the methoxy oxygen of the 1-methoxypropan-2-yl side chain . In contrast, the purely alkyl-substituted analogs N-(propan-2-yl)-1-propylpiperidin-4-amine (CAS 1019596-34-9) and N-(3-methylbutyl)-1-propylpiperidin-4-amine (CAS 1019549-58-6) each possess only two H-bond acceptors, as does the parent scaffold 1-propylpiperidin-4-amine (CAS 42389-59-3) . The isosteric N-(2-methoxyethyl) analog (CAS 416870-59-2) also has three H-bond acceptors, but the methoxy group is positioned on a two-carbon rather than a branched three-carbon linker, altering the spatial orientation of the oxygen lone pairs relative to the piperidine core . The additional methoxy oxygen in the target compound provides a supplementary site for hydrogen-bonding interactions with biological targets (e.g., transporter binding pockets or receptor orthosteric sites), potentially enhancing binding affinity or selectivity compared to analogs lacking this feature.

Hydrogen bonding Ligand-receptor interaction Medicinal chemistry

Physical State and Handling: Crystalline Solid at Ambient Temperature vs. Liquid Parent Scaffold

The target compound is a white to pink crystalline powder with a melting point of 34–38 °C, remaining solid at standard laboratory ambient temperatures when properly stored . In contrast, the parent scaffold 1-propylpiperidin-4-amine (CAS 42389-59-3) has a significantly lower melting point of 16–18 °C, existing as a liquid or low-melting semi-solid at room temperature . The 1-propylpiperidin-4-amine dihydrochloride salt form has a melting point of 180–182 °C, but this represents a different chemical entity with altered solubility and molecular weight . The crystalline solid nature of the target compound facilitates accurate gravimetric dispensing for quantitative assays, reduces volatility-related losses during storage, and minimizes hygroscopicity concerns compared to the liquid free-base parent scaffold. The boiling point of 242.8 °C at 760 mmHg and flash point above 110 °C further indicate favorable thermal stability for routine laboratory handling .

Solid-state properties Compound handling Weighing accuracy

Topological Polar Surface Area (TPSA): Reduced PSA Suggests Enhanced Passive Membrane Permeability vs. Parent Scaffold

The target compound has a computed topological polar surface area (TPSA) of 24.5 Ų . The parent scaffold 1-propylpiperidin-4-amine (CAS 42389-59-3), which lacks the N-4 substitution, has a higher TPSA of 29.26 Ų as reported by ChemSrc . The reduction in TPSA by approximately 4.76 Ų (ΔTPSA = −16%) for the target compound is attributable to the masking of the primary amine with the 1-methoxypropan-2-yl group, which replaces two amine hydrogens with a bulkier, more lipophilic substituent. According to established drug-likeness guidelines, TPSA values below 60–70 Ų are generally favorable for oral absorption, and values below 90 Ų are considered predictive of blood-brain barrier penetration; the target compound's TPSA of 24.5 Ų places it well within both thresholds [1]. While both the target and parent scaffold satisfy these criteria, the lower TPSA of the target compound predicts incrementally better passive membrane permeation, which may translate to higher cellular or tissue exposure in biological assays.

TPSA Membrane permeability Blood-brain barrier

Rotatable Bond Count: Greater Conformational Flexibility for Induced-Fit Target Binding

The target compound possesses six rotatable bonds, as computed by LeYan . This equals the rotatable bond count of the N-(2-methoxyethyl) analog (CAS 416870-59-2; six rotatable bonds) but exceeds that of the more conformationally restricted N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine (CAS 765924-11-6), which has only five rotatable bonds due to the planar, rigid furan ring . The additional rotatable bond in the target compound arises from the branched 1-methoxypropan-2-yl chain (vs. the linear furan-2-ylmethyl group), affording greater conformational sampling in solution. In the context of ligand-protein binding, increased conformational flexibility can enable more effective induced-fit binding to receptor pockets, albeit at a potential entropic cost. For screening applications where target plasticity is suspected or unknown, the higher rotatable bond count of the target compound provides a broader conformational search space that may capture binding modes inaccessible to more rigid analogs.

Conformational flexibility Entropy Ligand binding

Class-Level Biological Evidence: 4-Aminopiperidine Scaffold Validated as Dual Serotonin/Norepinephrine Reuptake Inhibitor

While no direct receptor binding or functional assay data are publicly available for the target compound itself, the 4-aminopiperidine chemotype to which it belongs has been experimentally validated as a scaffold for monoamine reuptake inhibition. Boot et al. (2006) demonstrated that a series of N-alkyl-N-arylmethylpiperidin-4-amines act as dual inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake, with activities confirmed in synaptosomal uptake assays [1]. Separately, Choi et al. (2000) reported that 4-aminopiperidine analogs of GBR 12935 exhibit dopamine transporter (DAT) binding with Ki values in the sub-micromolar to low-micromolar range, with one representative compound showing an IC₅₀ of 270 nM in a DAT binding assay [2]. These findings establish that the 4-aminopiperidine core—shared by the target compound—is a privileged scaffold for engagement with monoamine transporters. The target compound's unique N-4 substitution (1-methoxypropan-2-yl) may modulate transporter subtype selectivity relative to previously characterized analogs, though this remains to be experimentally confirmed.

Monoamine reuptake inhibition Serotonin Norepinephrine CNS pharmacology

Recommended Procurement and Application Scenarios for N-(1-Methoxypropan-2-yl)-1-propylpiperidin-4-amine (CAS 864423-84-7)


CNS Lead Optimization Programs Requiring Balanced LogP and Favorable TPSA

For medicinal chemistry teams pursuing CNS-active 4-aminopiperidine leads, the target compound's LogP of 1.49 and TPSA of 24.5 Ų provide a starting point that satisfies CNS MPO criteria for predicted brain penetration . Its intermediate lipophilicity differentiates it from more lipophilic analogs (e.g., N-(3-methylbutyl) derivative, LogP 2.50) that risk increased plasma protein binding and metabolic liability, and from more hydrophilic analogs (e.g., parent scaffold, LogP 0.28) that may exhibit poor passive membrane permeability. Procurement at 98% purity from LeYan ensures minimal interference from impurities in sensitive radioligand binding or functional assays, where trace contaminants can produce false-positive hits.

Structure-Activity Relationship (SAR) Studies Exploring N-4 Substituent Effects on Monoamine Transporter Selectivity

Investigators mapping SAR around the 4-aminopiperidine scaffold should include this compound as a key comparator to probe the contribution of the branched methoxyalkyl side chain to transporter subtype selectivity. The compound's three H-bond acceptors (vs. two in purely alkyl-substituted analogs) and six rotatable bonds provide distinct pharmacophoric features that may differentially engage serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [1]. Its use alongside the N-(2-methoxyethyl) analog (same H-acceptor count but linear linker) enables interrogation of the spatial orientation of the methoxy oxygen on transporter binding.

Chemical Biology Probe Development Leveraging Crystalline Solid Handling Properties

Laboratories synthesizing chemical biology probes (e.g., fluorescent or biotinylated conjugates) from the 4-aminopiperidine scaffold benefit from the target compound's favorable physical state. Its melting point of 34–38 °C ensures it remains a free-flowing crystalline powder at standard laboratory temperatures, enabling precise microgram-scale weighing for conjugation reactions where stoichiometric accuracy is critical . The boiling point of 242.8 °C and flash point above 110 °C also indicate sufficient thermal stability for standard organic transformations without special handling precautions beyond those typical for secondary amines.

In Vitro ADME Screening Panels for Parallel Property Profiling of Analog Series

For drug metabolism and pharmacokinetics (DMPK) groups conducting parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screening on 4-aminopiperidine series, the target compound's balanced LogP (1.49) positions it as a reference compound for assessing the impact of methoxyalkyl substitution on passive permeability . Its intermediate lipophilicity allows meaningful comparison with both more polar (LogP ~0.3–1.1) and more lipophilic (LogP ~1.9–2.5) analogs within a single experimental run, enabling deconvolution of lipophilicity-driven vs. hydrogen-bonding-driven permeability effects.

Quote Request

Request a Quote for N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.